molecular formula C18H25NO3 B13545640 Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate

Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13545640
M. Wt: 303.4 g/mol
InChI Key: SKSGVDHJXHJZMM-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C17H23NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-5-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-13-11-19(17(21)22-18(2,3)4)12-15(16(13)20)10-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3

InChI Key

SKSGVDHJXHJZMM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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